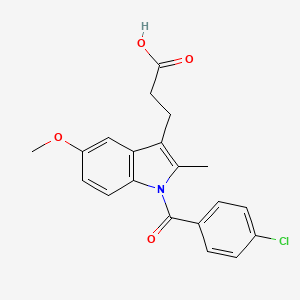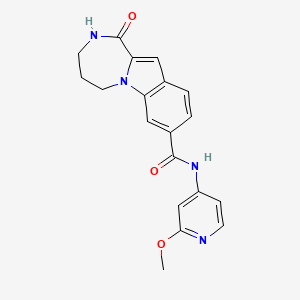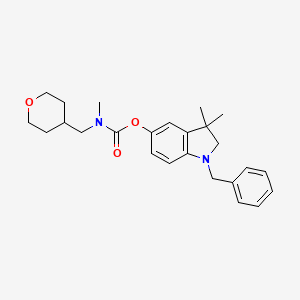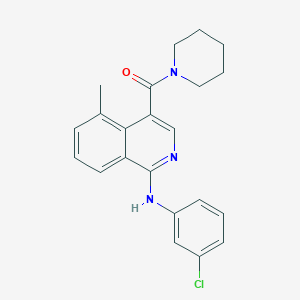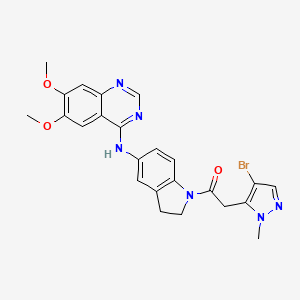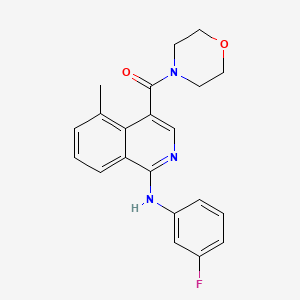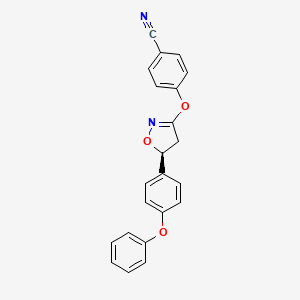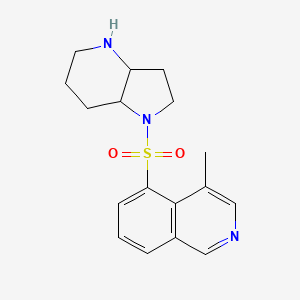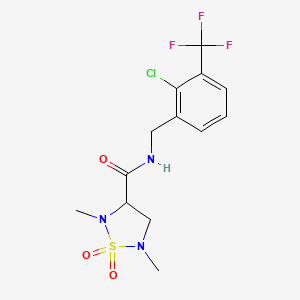
Isoxazoline derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazoline derivatives are a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazoline derivatives can be synthesized through various methods, including the 1,3-dipolar cycloaddition of nitrile oxides with alkenes . This reaction is typically carried out under mild conditions, often using microwave irradiation to enhance the reaction rate and yield . Another method involves the electrochemical synthesis of isoxazolines, which offers a green and practical approach to obtaining these compounds .
Industrial Production Methods: Industrial production of isoxazoline derivatives often involves large-scale cycloaddition reactions using nitrile oxides and alkenes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Isoxazoline derivatives undergo various chemical reactions, including:
Oxidation: Isoxazolines can be oxidized to form isoxazoles, which are another class of heterocyclic compounds.
Substitution: Isoxazolines can undergo substitution reactions, where different functional groups are introduced into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation: Isoxazoles.
Reduction: Isoxazolidines.
Substitution: Functionalized isoxazolines with diverse biological activities.
Scientific Research Applications
Isoxazoline derivative 2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoxazoline derivative 2 involves the inhibition of specific molecular targets. For instance, it selectively inhibits gamma-aminobutyric acid (GABA) and glutamate-gated chloride channels, leading to hyper-excitation and death of pests . In cancer cells, it induces apoptosis by arresting the cell cycle at the G2/M and S phases .
Comparison with Similar Compounds
Isoxazoline derivative 2 can be compared with other similar compounds such as:
Oxazoline: Contains a nitrogen and oxygen atom in a five-membered ring, but with different reactivity and applications.
Isoxazolidine: A reduced form of isoxazoline with distinct biological properties.
Uniqueness: this compound stands out due to its specific inhibition of GABA and glutamate-gated chloride channels, making it highly effective as an insecticide and acaricide . Its potential anticancer properties also make it a promising candidate for further research in oncology .
Properties
Molecular Formula |
C10H10BrNO2 |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
(5S)-3-bromo-5-(3-methoxyphenyl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C10H10BrNO2/c1-13-8-4-2-3-7(5-8)9-6-10(11)12-14-9/h2-5,9H,6H2,1H3/t9-/m0/s1 |
InChI Key |
IWLKUWXPADWQAT-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@@H]2CC(=NO2)Br |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=NO2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Chloroimidazo[1,5-a]pyridin-5-yl)-cyclohexylmethanol](/img/structure/B10833569.png)
![5-[2,3-bis(fluoranyl)phenyl]-~{N}-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-1~{H}-indazole-3-carboxamide](/img/structure/B10833572.png)
